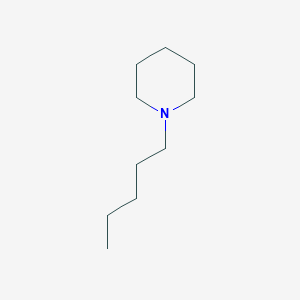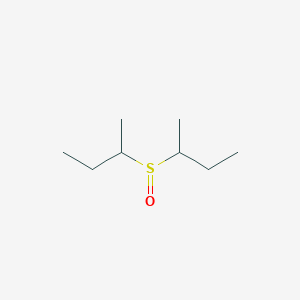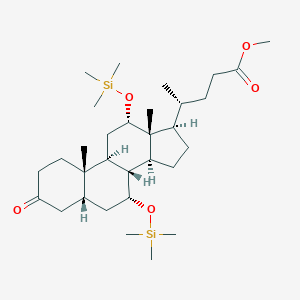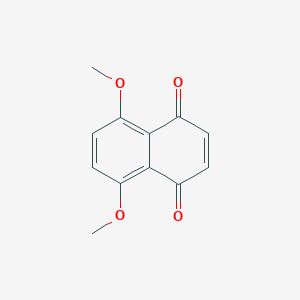
1,4-Naphthalenedione, 5,8-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 5,8-dimethoxy- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a derivative of naphthalene and is commonly referred to as DMNQ.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 5,8-dimethoxy- is based on its ability to act as an electron acceptor. The compound has a high electron affinity, which allows it to accept electrons from other molecules. This property makes the compound useful in various applications, including organic electronics and biochemistry.
Efectos Bioquímicos Y Fisiológicos
1,4-Naphthalenedione, 5,8-dimethoxy- has been shown to have several biochemical and physiological effects. The compound has been shown to induce oxidative stress in cells, which can lead to cell death. Additionally, the compound has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,4-Naphthalenedione, 5,8-dimethoxy- in lab experiments is its high electron affinity, which allows it to act as an efficient electron acceptor. Additionally, the compound is relatively easy to synthesize, which makes it readily available for use in various applications. However, one of the limitations of using the compound is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of 1,4-Naphthalenedione, 5,8-dimethoxy- in scientific research. One potential application is in the development of new materials for organic electronics, where the compound could be used as a building block for the synthesis of new electron-accepting materials. Additionally, the compound could be used in the development of new therapies for inflammatory diseases, where its anti-inflammatory properties could be exploited for therapeutic purposes. Finally, the compound could be used in the development of new redox-active compounds for the study of electron transfer reactions in proteins and enzymes.
Conclusion:
In conclusion, 1,4-Naphthalenedione, 5,8-dimethoxy- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has several advantages, including its high electron affinity and ease of synthesis, which make it useful in various applications. However, the compound also has potential limitations, including its potential toxicity, which can limit its use in certain applications. Overall, the future directions for the use of 1,4-Naphthalenedione, 5,8-dimethoxy- in scientific research are promising, and the compound is likely to continue to be an important tool in various fields.
Métodos De Síntesis
The synthesis of 1,4-Naphthalenedione, 5,8-dimethoxy- can be achieved via several methods, including the oxidation of 5,8-dimethoxy-1,4-naphthoquinone with various oxidizing agents. One of the most commonly used methods is the oxidation of 5,8-dimethoxy-1,4-naphthoquinone with lead tetraacetate. This method is preferred due to its high yield and simplicity.
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 5,8-dimethoxy- has been widely used in scientific research due to its potential applications in various fields. The compound is commonly used in the field of organic electronics, where it is used as an electron-accepting material in organic solar cells. Additionally, the compound has been used in the field of biochemistry, where it is used as a redox-active compound to study the electron transfer reactions in proteins and enzymes.
Propiedades
Número CAS |
15013-16-8 |
|---|---|
Nombre del producto |
1,4-Naphthalenedione, 5,8-dimethoxy- |
Fórmula molecular |
C12H10O4 |
Peso molecular |
218.2 g/mol |
Nombre IUPAC |
5,8-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-15-9-5-6-10(16-2)12-8(14)4-3-7(13)11(9)12/h3-6H,1-2H3 |
Clave InChI |
HXULXWJWZVUESP-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC |
SMILES canónico |
COC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC |
Otros números CAS |
15013-16-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



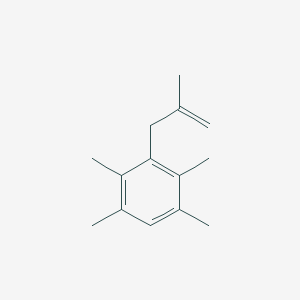

![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
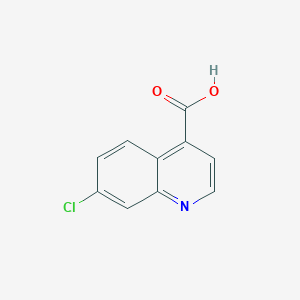
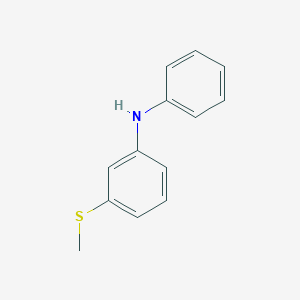
![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)
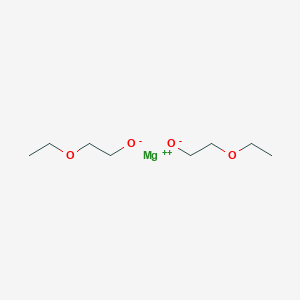
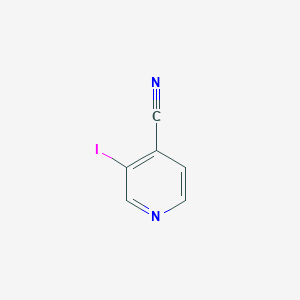
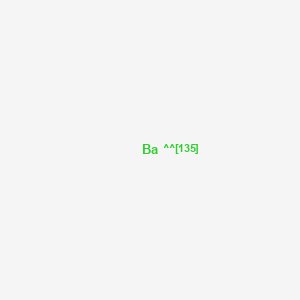
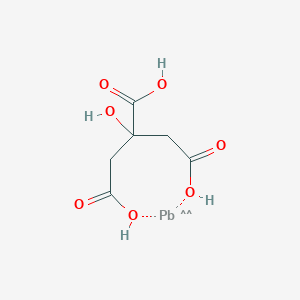
![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)
